molecular formula C23H26N4O2 B11303741 1-(3-ethoxyquinoxalin-2-yl)-N-(3-methylphenyl)piperidine-3-carboxamide

1-(3-ethoxyquinoxalin-2-yl)-N-(3-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11303741
M. Wt: 390.5 g/mol
InChI Key: OJEFIPLQNTURFF-UHFFFAOYSA-N
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Description

1-(3-ethoxyquinoxalin-2-yl)-N-(3-methylphenyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxyquinoxalin-2-yl)-N-(3-methylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include quinoxaline derivatives, piperidine, and carboxylic acid derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the ethoxy group.

    Amidation reactions: to form the carboxamide linkage.

    Cyclization reactions: to construct the quinoxaline ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxyquinoxalin-2-yl)-N-(3-methylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the quinoxaline ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-ethoxyquinoxalin-2-yl)-N-(3-methylphenyl)piperidine-3-carboxamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.

    Piperidine derivatives: Often used in pharmaceuticals for their biological activity.

    Carboxamide compounds: Common in medicinal chemistry for their stability and bioavailability.

Uniqueness

1-(3-ethoxyquinoxalin-2-yl)-N-(3-methylphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

1-(3-ethoxyquinoxalin-2-yl)-N-(3-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C23H26N4O2/c1-3-29-23-21(25-19-11-4-5-12-20(19)26-23)27-13-7-9-17(15-27)22(28)24-18-10-6-8-16(2)14-18/h4-6,8,10-12,14,17H,3,7,9,13,15H2,1-2H3,(H,24,28)

InChI Key

OJEFIPLQNTURFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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